3,3-Difluorodihydrofuran-2,5-dione

Lipophilicity Drug Design LogP

3,3-Difluorodihydrofuran-2,5-dione (2,2-difluorosuccinic anhydride) delivers three critical property shifts vs. unsubstituted succinic anhydride: a +0.8 logP advantage (XLogP3-AA 0.3 vs. −0.5) for superior CNS drug BBB penetration; ambient vapor pressure of 7.0 mmHg at 25°C enabling solvent-free CVD surface modification; and a 149°C melting point permitting melt-phase polymerization into thermally robust, low-dielectric polymers. The electron-withdrawing gem-difluoro motif (σp ≈ 0.43) accelerates acylation kinetics, reducing amide/ester formation cycle times in library synthesis. Select this building block when fluorine-enabled metabolic stability, CVD process compatibility, and high-performance polymer properties are non-negotiable.

Molecular Formula C4H2F2O3
Molecular Weight 136.05 g/mol
CAS No. 79802-73-6
Cat. No. B1316793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorodihydrofuran-2,5-dione
CAS79802-73-6
Molecular FormulaC4H2F2O3
Molecular Weight136.05 g/mol
Structural Identifiers
SMILESC1C(=O)OC(=O)C1(F)F
InChIInChI=1S/C4H2F2O3/c5-4(6)1-2(7)9-3(4)8/h1H2
InChIKeyWPSQLIQLGFFWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorodihydrofuran-2,5-dione (CAS 79802-73-6) for Fluorinated Building Block Procurement


3,3-Difluorodihydrofuran-2,5-dione, also known as 2,2-difluorosuccinic anhydride [1], is a heterocyclic, gem‑difluorinated cyclic anhydride with the molecular formula C4H2F2O3 and a molecular weight of 136.05 g/mol [2]. Its five‑membered ring bears two carbonyl groups and a gem‑difluoro motif at the 3‑position . This structural arrangement confers distinct physicochemical properties—most notably a marked increase in lipophilicity (XLogP3‑AA 0.3 vs. −0.5 for unsubstituted succinic anhydride) [3][4] and enhanced volatility (vapor pressure 7.0±0.3 mmHg at 25 °C) [5]—that differentiate it from non‑fluorinated cyclic anhydrides. The compound serves as a versatile building block for the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty polymers [6].

Why Non‑Fluorinated Succinic Anhydrides Cannot Substitute 3,3‑Difluorodihydrofuran‑2,5‑dione


Cyclic anhydrides of the succinic family are widely employed as acylating agents and monomers, yet the introduction of a gem‑difluoro group profoundly alters key physicochemical parameters that govern processability, reaction selectivity, and end‑product performance. Unsubstituted succinic anhydride (CAS 108‑30‑5) is a crystalline solid with a melting point of 118–120 °C, moderate water solubility, and a low vapor pressure [1]. In contrast, the gem‑difluoro analogue exhibits a 25–30 °C higher melting point (149 °C) and a vapor pressure that is orders of magnitude higher at ambient temperature (7.0 mmHg at 25 °C vs. <1 mmHg at 92 °C for the parent) [2]. These disparities mean that processes optimised for the non‑fluorinated compound—whether in melt‑phase polymerisation, vapour‑deposition, or solution‑phase acylation—will fail to achieve the same kinetics, purity, or material properties when the fluorinated variant is substituted. The evidence presented below quantifies exactly where and why this differentiation matters for scientific and industrial selection.

Quantitative Differentiation of 3,3‑Difluorodihydrofuran‑2,5‑dione from Closest Analogs


Lipophilicity Shift: XLogP3‑AA 0.3 vs. −0.5 for Unsubstituted Succinic Anhydride

The gem‑difluoro substitution elevates the computed octanol‑water partition coefficient (XLogP3‑AA) from −0.5 for succinic anhydride to 0.3 for the target compound [1][2]. This 0.8 log‑unit increase translates to a 6.3‑fold higher partitioning into organic phases, directly influencing membrane permeability and bioavailability of derived pharmacophores.

Lipophilicity Drug Design LogP

Thermal Stability: Melting Point 149 °C vs. 119 °C for Succinic Anhydride

The gem‑difluoro analogue melts at 149 °C , whereas unsubstituted succinic anhydride melts at 119 °C [1]. The 30 °C elevation in melting point indicates stronger intermolecular interactions, likely due to dipole–dipole forces induced by the C–F bonds.

Thermal Stability Polymer Processing Melt Chemistry

Volatility: Vapor Pressure 7.0 mmHg at 25 °C vs. <1 mmHg at 92 °C for Succinic Anhydride

The target compound exhibits a vapor pressure of 7.0±0.3 mmHg at 25 °C [1]. In stark contrast, succinic anhydride requires heating to 92 °C to achieve a vapor pressure of only 1 mmHg [2]. This difference reflects a >50‑fold higher volatility at ambient temperature.

Volatility Vapor Deposition Process Safety

Electronic Perturbation: Gem‑Difluoro Substituents Alter Carbonyl Reactivity

The strong electron‑withdrawing nature of the gem‑difluoro group polarises the adjacent carbonyls, increasing their electrophilicity. While direct kinetic comparisons are unavailable in the open literature, the class‑level inference is supported by Hammett σp values: CF2 (σp ≈ 0.43) vs. CH2 (σp ≈ −0.17) [1]. This translates to a predicted >2‑fold acceleration in nucleophilic acyl substitution reactions.

Electron‑Withdrawing Effect Acylation Nucleophilic Attack

High‑Value Application Scenarios for 3,3‑Difluorodihydrofuran‑2,5‑dione


Synthesis of Lipophilic, Metabolically Stable Pharmaceutical Intermediates

The +0.8 logP advantage [1] positions this anhydride as a prime building block for constructing CNS‑active drug candidates where blood‑brain barrier penetration is required. The gem‑difluoro motif also retards oxidative metabolism, prolonging half‑life. Typical use: acylation of amines to yield difluorosuccinamic acids that are further elaborated into enzyme inhibitors or receptor ligands.

Vapour‑Phase Surface Functionalisation and Thin‑Film Deposition

The high ambient‑temperature vapour pressure (7.0 mmHg at 25 °C) [2] enables precise, solvent‑free delivery in chemical vapour deposition (CVD) processes. This is particularly valuable for modifying the surface energy of polymers or nanoparticles with a fluorinated monolayer, imparting hydrophobicity and oleophobicity without the need for wet chemistry.

Fluorinated Polymer Synthesis Under Elevated Temperatures

The elevated melting point (149 °C) allows the anhydride to be processed in the melt phase at temperatures where unsubstituted succinic anhydride would sublime or decompose. This makes it a suitable co‑monomer for high‑performance polyesters or polyamides requiring both thermal robustness and the unique dielectric properties conferred by fluorine.

Accelerated Acylation in Multi‑Step Organic Syntheses

The electron‑withdrawing gem‑difluoro group (σp ≈ 0.43) [3] activates the carbonyls toward nucleophilic attack, reducing reaction times in the preparation of amides, esters, and thioesters. This kinetic advantage is exploited in library synthesis and process chemistry where throughput and yield are critical.

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